molecular formula C22H22N2O2 B14992439 N-benzyl-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

N-benzyl-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B14992439
M. Wt: 346.4 g/mol
InChI Key: AVTZTDOEIBIQHR-UHFFFAOYSA-N
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Description

N-benzyl-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: Benzylamine, 4-hydroxybenzamide, and 2-chloropyridine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-hydroxybenzamide: Lacks the pyridine ring and propan-2-yloxy group.

    N-(pyridin-2-yl)benzamide: Lacks the benzyl and propan-2-yloxy groups.

    4-(propan-2-yloxy)benzamide: Lacks the benzyl and pyridine groups.

Uniqueness

N-benzyl-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is unique due to the presence of both the benzyl and pyridine groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-benzyl-4-propan-2-yloxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H22N2O2/c1-17(2)26-20-13-11-19(12-14-20)22(25)24(21-10-6-7-15-23-21)16-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3

InChI Key

AVTZTDOEIBIQHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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